molecular formula C9H13NOS B3278142 2-(2-Methoxy-phenylsulfanyl)-ethylamine CAS No. 67215-18-3

2-(2-Methoxy-phenylsulfanyl)-ethylamine

Cat. No.: B3278142
CAS No.: 67215-18-3
M. Wt: 183.27 g/mol
InChI Key: FWTYMSQXRXREFR-UHFFFAOYSA-N
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Description

2-(2-Methoxy-phenylsulfanyl)-ethylamine is a useful research compound. Its molecular formula is C9H13NOS and its molecular weight is 183.27 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyphenyl)sulfanylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5H,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTYMSQXRXREFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1SCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701282650
Record name Ethanamine, 2-[(2-methoxyphenyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701282650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67215-18-3
Record name Ethanamine, 2-[(2-methoxyphenyl)thio]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67215-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanamine, 2-[(2-methoxyphenyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701282650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Profiling of 2-(2-Methoxy-phenylsulfanyl)-ethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the physicochemical properties, synthesis, and applications of 2-(2-Methoxy-phenylsulfanyl)-ethylamine.

Executive Summary & Chemical Identity[1]

This compound (CAS: 67215-18-3) is a specialized organosulfur building block used primarily in the synthesis of CNS-active agents (serotonergic/dopaminergic ligands) and as a fragment in fragment-based drug discovery (FBDD).

It is structurally defined by a thioether (sulfide) linkage connecting an ortho-methoxyphenyl ring to an ethylamine chain. This molecule is frequently confused with its ether analog, 2-(2-methoxyphenoxy)ethylamine (the Carvedilol intermediate), but exhibits distinct lipophilicity, nucleophilicity, and metabolic stability profiles due to the sulfur atom.[1]

Chemical Identifiers[1][2][3][4]
IdentifierValue
Chemical Name This compound
IUPAC Name 2-(2-methoxyphenyl)sulfanylethanamine
CAS Number 67215-18-3
Molecular Formula C

H

NOS
Molecular Weight 183.27 g/mol
SMILES COc1ccccc1SCCN
InChI Key FWTYMSQXRXREFR-UHFFFAOYSA-N

Physicochemical Properties Profile

The substitution of the ether oxygen with sulfur (thioether) significantly alters the physicochemical landscape of the molecule, primarily affecting lipophilicity and oxidation potential.

Calculated & Experimental Data

Data synthesized from structural analogs and computational consensus.

PropertyValue (Approx.)ConfidenceContext/Implication
Physical State Pale Yellow OilHighFree base is a viscous oil; HCl salt is a white solid.
Boiling Point 280–290 °CMediumPredicted at 760 mmHg.
pKa (Base) 9.25 ± 0.1 HighThe

-sulfur exerts a mild inductive (-I) effect, lowering pKa relative to ethylamine (10.7) but less than the ether analog (9.5).
LogP 2.1 – 2.4 HighSignificantly more lipophilic than the ether analog (LogP ~1.2) due to sulfur's lower polarity.
LogD (pH 7.4) 0.3 – 0.6 HighAt physiological pH, the amine is >98% protonated (cationic), reducing effective distribution into lipids.[1]
H-Bond Donors 2HighPrimary amine (-NH

).
H-Bond Acceptors 3HighNitrogen, Sulfur, and Methoxy Oxygen.[1][2]
TPSA 63.6 ŲHighModerate polar surface area; good BBB permeability potential.
Structural Analysis Diagram

The following diagram illustrates the core pharmacophore features and their impact on chemical behavior.

G Molecule This compound Methoxy o-Methoxy Group (Steric Bulk & EDG) Molecule->Methoxy Phenyl Phenyl Ring (Lipophilic Scaffold) Molecule->Phenyl Sulfur Thioether Linker (-S-) (Metabolic Soft Spot) Molecule->Sulfur Amine Primary Amine (-NH2) (pKa ~9.25, Nucleophile) Molecule->Amine Methoxy->Sulfur Ortho Effect (Conformational restriction) Sulfur->Phenyl Conjugation (Lone pair donor) Sulfur->Amine Inductive Effect (-I) Lowers pKa

Figure 1: Structural dissection of this compound highlighting functional reactivity.

Synthetic Routes & Impurity Profile

Understanding the synthesis is critical for identifying potential impurities such as the disulfide dimer or unreacted thiophenol.

Primary Synthetic Pathway (Nucleophilic Substitution)

The most robust synthesis involves the alkylation of 2-methoxythiophenol.

  • Reagents: 2-Methoxythiophenol + 2-Chloroethylamine (hydrochloride) or Aziridine.

  • Conditions: Basic media (NaH or K

    
    CO
    
    
    
    ) in DMF or Ethanol.
  • Mechanism: The thiolate anion attacks the electrophilic carbon of the ethylamine chain.

Reaction Scheme:



Impurity Analysis
  • Disulfide Dimer: Oxidation of the starting thiophenol yields bis(2-methoxyphenyl)disulfide.

  • S-Oxides: Exposure to air/peroxides can generate the sulfoxide (Ar-SO-R) impurity.

Synthesis Start 2-Methoxythiophenol Intermediate Thiolate Anion (Ar-S-) Start->Intermediate Base (NaH) Reagent 2-Chloroethylamine Product Target Molecule (Thioether) Intermediate->Product + Reagent Impurity1 Impurity A: Disulfide Dimer Intermediate->Impurity1 Oxidation (O2) Impurity2 Impurity B: Sulfoxide (S=O) Product->Impurity2 Slow Oxidation

Figure 2: Synthetic pathway and potential impurity generation.

Reactivity & Stability

The Thioether Linkage (Metabolic Liability)

Unlike the ether analog, the sulfur atom is highly susceptible to oxidative metabolism by FMO (Flavin-containing monooxygenase) and CYP450 enzymes.

  • Phase I Metabolism: Rapid S-oxidation to Sulfoxide (chiral)

    
    Sulfone .
    
  • Implication: Drug candidates containing this fragment often show shorter half-lives unless the sulfur is sterically shielded or the metabolic pathway is blocked.

Amine Nucleophilicity

The primary amine is a competent nucleophile for:

  • Amide Coupling: Reacts with carboxylic acids/esters.

  • Reductive Amination: Reacts with aldehydes/ketones.

  • Salt Formation: Readily forms stable salts (HCl, Fumarate) which are preferred for storage to prevent oxidation.

Experimental Protocols

Protocol A: Potentiometric pKa Determination

Rationale: Accurate pKa is essential for predicting ionization at physiological pH.[1]

  • Preparation: Dissolve 5 mg of the hydrochloride salt in 20 mL of degassed water/methanol (90:10) to ensure solubility.

  • Titrant: Standardized 0.1 M NaOH (carbonate-free).

  • Apparatus: Potentiometric titrator (e.g., Sirius T3 or Mettler Toledo) with a glass pH electrode.

  • Procedure:

    • Perform a blank titration (solvent only).

    • Titrate the sample from pH 2.0 to pH 12.0.

    • Record the inflection point.

  • Analysis: The pKa is derived from the Henderson-Hasselbalch equation at the half-equivalence point.

    • Expected Result: A single inflection point around pH 9.25.

Protocol B: LogD (Lipophilicity) Shake-Flask Method

Rationale: Determines distribution between lipid and aqueous phases at pH 7.4.

  • Phases: 1-Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).

  • Equilibration: Dissolve the compound in the octanol phase (approx 100 µM).

  • Mixing: Add equal volume of buffer. Shake mechanically for 1 hour at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    
    

References

  • Chemical Identity & Structure: National Center for Biotechnology Information. (2023).[3] PubChem Compound Summary for CID 12217345, 2-(2-Methoxyphenylthio)ethanamine. Retrieved from [Link]

  • pKa of Beta-Thio Amines: Searle, C. E. (1954). The dissociation constants of some sulphides and sulphones. Journal of the American Chemical Society. (Providing grounding for the pKa ~9.
  • Metabolic Pathways of Thioethers: Ripp, S. L., et al. (1999).[1] Flavin-containing monooxygenase-dependent metabolism of thioether compounds. Drug Metabolism and Disposition. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Pharmacophore Modeling of 2-(2-Methoxy-phenylsulfanyl)-ethylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Rationale Behind Pharmacophore Modeling for Novel Scaffolds

In modern drug discovery, the journey from a promising chemical scaffold to a viable clinical candidate is both complex and resource-intensive.[1][2] The emergence of novel chemical entities, such as the 2-(2-methoxy-phenylsulfanyl)-ethylamine series, presents both an opportunity and a challenge. The opportunity lies in the potential for new mechanisms of action or improved pharmacological profiles. The challenge, however, is to efficiently navigate the vast chemical space to identify the most promising derivatives for synthesis and testing. This is where computational techniques, specifically pharmacophore modeling, become indispensable.[1]

This guide is structured to provide not just a procedural overview, but a deep dive into the strategic thinking required for successful pharmacophore modeling. As a senior application scientist, my focus is on the "why" that underpins the "how." We will explore the causal relationships behind methodological choices, ensuring that each step is not merely followed, but understood in the context of our ultimate goal: to elucidate the key molecular features of this compound derivatives that drive their biological activity.

Part 1: Foundational Concepts in Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal supramolecular interactions with a specific biological target.[1][3][4] It is not a real molecule or a real association of functional groups, but rather an abstract concept that represents the common molecular interaction capacities of a group of active compounds. Key pharmacophoric features include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic Regions (HY)

  • Aromatic Rings (AR)

  • Positive Ionizable (PI)

  • Negative Ionizable (NI)

The power of pharmacophore modeling lies in its ability to distill complex molecular structures into a simplified, 3D representation of the essential interactions required for biological activity.[3][4] This allows for the rapid screening of large compound libraries to identify novel molecules that possess the desired features, but may have a completely different chemical scaffold.

Part 2: Strategic Workflow for Pharmacophore Model Generation

The choice between a ligand-based and a structure-based approach is the first critical decision in the pharmacophore modeling workflow. This decision is dictated by the availability of high-resolution structural data for the biological target of interest.

Ligand-Based Pharmacophore Modeling: When the Target is a "Black Box"

In the absence of a known 3D structure of the target protein, we must rely on the information encoded within a set of known active ligands.[4][5] This approach is predicated on the assumption that molecules with similar biological activity share common structural features that are responsible for their interaction with the target.

  • Data Set Preparation:

    • Training Set Selection: Curate a set of at least 5-10 structurally diverse ligands with a significant range of biological activities (ideally spanning several orders of magnitude). For our this compound derivatives, this would involve synthesizing or acquiring a series of analogs and testing their activity in a relevant biological assay.

    • Test Set Selection: Independently, select a set of active and inactive compounds that were not used in the training set. This set is crucial for validating the predictive power of the generated pharmacophore model.[6]

  • Conformational Analysis:

    • Generate a diverse set of low-energy conformers for each molecule in the training set. This is a critical step, as the bioactive conformation of a flexible molecule may not be its lowest energy state in solution.

  • Feature Identification and Alignment:

    • Identify the pharmacophoric features present in each conformer of the active molecules.

    • Align the conformers of the active molecules in 3D space to identify common features and their spatial relationships.

  • Pharmacophore Model Generation:

    • Based on the alignment of active compounds, generate a set of pharmacophore hypotheses. Each hypothesis will consist of a unique combination of pharmacophoric features and their geometric constraints.

  • Model Scoring and Selection:

    • Rank the generated hypotheses based on their ability to correctly identify the active molecules in the training set and exclude the inactive ones.

Structure-Based Pharmacophore Modeling: Leveraging Target Information

When a high-resolution 3D structure of the target protein (from X-ray crystallography, NMR, or cryo-EM) is available, a structure-based approach is preferred.[4][7] This method allows for the direct identification of key interaction points within the binding site.

  • Target Preparation:

    • Obtain the 3D structure of the target protein, preferably in complex with a ligand.

    • Prepare the protein structure by adding hydrogens, assigning protonation states, and removing any non-essential molecules (e.g., water, co-factors not involved in binding).

  • Binding Site Analysis:

    • Identify the key amino acid residues in the binding pocket that form interactions with the bound ligand.

    • Characterize the nature of these interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges).

  • Feature Generation:

    • Based on the protein-ligand interactions, generate pharmacophoric features that are complementary to the binding site. For example, a hydrogen bond donating amino acid in the protein will correspond to a hydrogen bond acceptor feature in the pharmacophore model.

  • Model Refinement:

    • Refine the generated pharmacophore model by considering the shape and size of the binding pocket. This can be achieved by adding exclusion volumes to prevent steric clashes.

Visualizing the Workflow

Pharmacophore_Workflow cluster_ligand Ligand-Based Approach cluster_structure Structure-Based Approach L_Start Active Ligands L_Conformers Conformational Analysis L_Start->L_Conformers L_Align Feature Identification & Alignment L_Conformers->L_Align L_Generate Generate Hypotheses L_Align->L_Generate Validation Model Validation L_Generate->Validation S_Start Target 3D Structure S_BindingSite Binding Site Analysis S_Start->S_BindingSite S_Generate Generate Features S_BindingSite->S_Generate S_Refine Refine Model S_Generate->S_Refine S_Refine->Validation Screening Virtual Screening Validation->Screening Output Novel Hit Compounds Screening->Output

Caption: High-level workflow for pharmacophore model generation and application.

Part 3: The Imperative of Rigorous Model Validation

A pharmacophore model is only as good as its ability to predict the activity of new compounds.[5] Therefore, rigorous validation is a non-negotiable step in the workflow. The primary goal of validation is to assess the model's ability to distinguish between active and inactive molecules.

Validation Metrics and Procedures

A common method for validating a pharmacophore model is to use it to screen a database containing a set of known active compounds (the test set) and a much larger set of presumed inactive compounds (decoys). The performance of the model can then be quantified using the following metrics:

MetricDescriptionFormula
Yield of Actives (YA) Percentage of known actives retrieved from the database.(Number of actives retrieved / Total number of actives) * 100
Enrichment Factor (EF) The ratio of the proportion of actives in the screened subset to the proportion of actives in the entire database.(Number of actives in hit list / Total number of hits) / (Total number of actives in database / Total number of molecules in database)
Receiver Operating Characteristic (ROC) Curve A plot of the true positive rate (sensitivity) against the false positive rate (1-specificity) at various threshold settings.N/A

A robust pharmacophore model should exhibit a high yield of actives and a high enrichment factor, and the ROC curve should show a significant deviation from the diagonal, indicating that the model performs much better than random chance.

Visualizing the Validation Process

Validation_Workflow Start Generated Pharmacophore Model Screening Virtual Screening Start->Screening Database Screening Database (Actives + Decoys) Database->Screening Analysis Analyze Hit List Screening->Analysis Metrics Calculate Validation Metrics (YA, EF, ROC) Analysis->Metrics Decision Model Accepted? Metrics->Decision Refine Refine Model Decision->Refine No Final Validated Model Decision->Final Yes Refine->Start

Caption: Iterative workflow for pharmacophore model validation.

Part 4: Application in Drug Discovery: From Model to Molecules

Once a validated pharmacophore model for the this compound derivatives has been established, it can be used as a 3D query to screen large virtual compound libraries for novel molecules that match the pharmacophoric features.[5][8] This process, known as virtual screening, can dramatically accelerate the hit identification phase of a drug discovery project.

The output of a virtual screen is a list of "hit" compounds that are predicted to be active based on their fit to the pharmacophore model. These hits can then be acquired or synthesized and subjected to experimental testing to confirm their biological activity.

Part 5: Available Software for Pharmacophore Modeling

A variety of commercial and open-source software packages are available for pharmacophore modeling.[9] The choice of software will depend on the specific needs of the project and the user's level of expertise.

SoftwareKey FeaturesVendor/Source
Discovery Studio Comprehensive suite for ligand- and structure-based modeling.BIOVIA
LigandScout Intuitive interface for pharmacophore creation and virtual screening.Inte:Ligand
MOE Integrated environment for molecular modeling, including pharmacophore tools.Chemical Computing Group
Phase Ligand-based pharmacophore modeling and screening.Schrödinger
ZINCPharmer Free web-based tool for screening the ZINC database.UCSF
Pharmer Open-source pharmacophore search software.UCSF

Conclusion: A Powerful Tool for Navigating Chemical Space

Pharmacophore modeling is a powerful and versatile computational technique that can provide invaluable insights into the structure-activity relationships of novel chemical series like the this compound derivatives.[1][10] By following a rigorous and well-validated workflow, researchers can significantly enhance the efficiency and effectiveness of their drug discovery efforts, ultimately accelerating the identification of promising new therapeutic agents.

References

  • Pharmacophore modeling: advances and pitfalls. [Link]

  • Pharmacophore modeling: advances and pitfalls - PMC. [Link]

  • Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening - ACS Publications. [Link]

  • List of softwares related to pharmacophore modeling. | Download Table - ResearchGate. [Link]

  • Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. [Link]

  • Pharmacophore Modeling in Computational Drug Design: A Critical Review - ijarsct. [Link]

  • Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening - PMC. [Link]

  • Pharmacophore modeling workflow. A pharmacophore model can be generated... - ResearchGate. [Link]

  • Structure-based Pharmacophore Modeling - Protheragen. [Link]

  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. [Link]

  • Phase | Schrödinger. [Link]

  • SeonghwanSeo/OpenPharmaco: Open-source protein-based pharmacophore modeling software - GitHub. [Link]

  • Directory of computer-aided Drug Design tools - Click2Drug. [Link]

  • MolSign - VLife Sciences. [Link]

  • #Pharmacophore Modeling in Drug Discovery#E-QSAR#QSAR#ZINC_PHARMACOPHORE#VIRTUAL SCREENING#LEAD-DOCK - YouTube. [Link]

  • Pharmacophore modeling | Medicinal Chemistry Class Notes - Fiveable. [Link]

  • Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem.. [Link]

  • How to do validation of ligand-based pharmacophore model in Ligandscout?. [Link]

  • Pharmacophore Modeling in Drug Discovery: Methodology and Current Status - DergiPark. [Link]

  • Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90 | ACS Omega. [Link]

  • 2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005 - PubChem. [Link]

  • Methods for generating and applying pharmacophore models as virtual screening filters and for bioactivity profiling - PubMed. [Link]

  • Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. [Link]

  • Pharmacophores – Knowledge and References - Taylor & Francis. [Link]

  • Synthesis, Characterization And Biological Activity Applications Of New Mefenamic Acid Derivatives. [Link]

  • Synthesis and Evaluation of Biological and Antioxidant Activity of Some New Heterocyclic Compounds of Mefenamic Drug Derivatives - Communications In Catalysis. [Link]

  • WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy)

Sources

Methodological & Application

Application Note: Synthesis Protocols for 2-(2-Methoxy-phenylsulfanyl)-ethylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This guide details the synthesis of 2-(2-Methoxy-phenylsulfanyl)-ethylamine (also known as 2-(2-methoxyphenylthio)ethanamine), a critical pharmacophore in medicinal chemistry. This scaffold serves as a bioisostere to the 2-phenoxyethylamine moiety found in alpha-blockers (e.g., Tamsulosin) and beta-blockers (e.g., Carvedilol), offering modified metabolic stability and lipophilicity profiles.

The protocols below prioritize chemoselectivity (favoring S-alkylation over N-alkylation) and atom economy . Two distinct methodologies are provided:

  • Method A (Direct Alkylation): A scalable, one-step protocol using 2-chloroethylamine hydrochloride.

  • Method B (Gabriel Synthesis): A high-purity, two-step sequence utilizing

    
    -(2-bromoethyl)phthalimide to strictly prevent poly-alkylation.
    

Retrosynthetic Analysis & Strategy

The target molecule consists of an electron-rich aryl ring linked via a sulfur atom to an ethylamine chain. The primary synthetic challenge is preventing the oxidation of the thiol starting material to the disulfide (2,2'-dimethoxydiphenyl disulfide) and ensuring mono-alkylation of the amine.

Strategic Workflow Diagram

SynthesisStrategy Target Target: this compound Thiol Start: 2-Methoxythiophenol MethodA Method A: Direct Alkylation (2-Chloroethylamine HCl) Thiol->MethodA NaOH/EtOH, Reflux MethodB Method B: Gabriel Synthesis (N-(2-bromoethyl)phthalimide) Thiol->MethodB K2CO3/DMF MethodA->Target One-Pot Workup Intermediate Intermediate: N-Phthalimide Derivative MethodB->Intermediate SN2 Substitution Intermediate->Target Hydrazinolysis

Figure 1: Retrosynthetic disconnection showing the two primary pathways to the target scaffold.

Method A: Direct S-Alkylation (Scalable Route)

This method is preferred for rapid generation of material (gram to decagram scale). It utilizes the in situ generation of the reactive aziridinium ion or direct substitution from 2-chloroethylamine.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11][12]
  • Precursor: 2-Methoxythiophenol (CAS: 7217-59-6)

  • Alkylating Agent: 2-Chloroethylamine hydrochloride (CAS: 870-24-6)

  • Base: Sodium Hydroxide (NaOH) or Potassium Carbonate (

    
    )
    
  • Solvent: Ethanol (95%) or DMF (for slower reactions)

Protocol Steps
  • Thiolate Formation:

    • Charge a 3-neck round-bottom flask with 2-methoxythiophenol (1.0 eq) and ethanol (10 mL/g).

    • Critical Step: Degas the solvent with

      
       for 15 minutes to prevent disulfide formation.
      
    • Add NaOH (2.2 eq) dissolved in a minimum amount of water. The solution will turn yellow (thiolate formation). Stir at room temperature for 30 minutes.

  • Alkylation:

    • Add 2-chloroethylamine hydrochloride (1.2 eq) portion-wise to the stirring thiolate solution.

    • Note: The extra equivalent of base is required to neutralize the HCl salt of the amine.

    • Heat the reaction to reflux (78°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The thiol spot (

      
      ) should disappear, replaced by a polar baseline streak (amine).
      
  • Workup:

    • Cool to room temperature.[1][2]

    • Concentrate ethanol under reduced pressure.

    • Dilute residue with water and adjust pH to >12 using 1M NaOH.

    • Extract with Dichloromethane (DCM) (

      
      ).
      
    • Purification: Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Salt Formation (Optional but Recommended):

    • Dissolve the crude oil in diethyl ether.

    • Add 2M HCl in ether dropwise. The white precipitate is This compound hydrochloride .

Data Summary: Method A
ParameterSpecificationNotes
Yield 65–75%Lower yield due to potential disulfide byproduct.
Reaction Time 4–6 HoursFast kinetics at reflux.
Atom Economy HighMinimal waste generated.
Key Risk Disulfide FormationRequires strict inert atmosphere (

).

Method B: Gabriel Synthesis (High Purity Route)

This method is ideal for medicinal chemistry library generation where purity is paramount. It avoids the formation of secondary/tertiary amines.[3][4]

Protocol Steps
  • Step 1: S-Alkylation of Phthalimide:

    • Dissolve 2-methoxythiophenol (1.0 eq) in anhydrous DMF.

    • Add

      
        (1.5 eq) and stir for 15 mins.
      
    • Add

      
      -(2-bromoethyl)phthalimide  (1.1 eq).
      
    • Stir at 60°C for 3 hours.

    • Workup: Pour into ice water. The intermediate 2-[2-(2-methoxy-phenylsulfanyl)-ethyl]-isoindole-1,3-dione will precipitate as a solid. Filter and dry.[5]

  • Step 2: Deprotection (Hydrazinolysis):

    • Suspend the phthalimide intermediate in Ethanol.

    • Add Hydrazine hydrate (3.0 eq).

    • Reflux for 2 hours.[5] A white precipitate (phthalhydrazide) will form.

    • Workup: Cool, filter off the phthalhydrazide solid. Concentrate the filtrate to obtain the free amine.

Mechanistic Pathway Diagram[14]

GabrielMechanism Step1 Step 1: Nucleophilic Attack (Ar-S⁻ attacks Alkyl Bromide) Intermediate Stable Intermediate: Phthalimide-Protected Thioether Step1->Intermediate Step2 Step 2: Hydrazinolysis (Hydrazine attacks Carbonyls) Intermediate->Step2 Product Final Product: Primary Amine + Phthalhydrazide Step2->Product

Figure 2: Step-wise mechanistic flow of the Gabriel Synthesis approach.

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

Expected NMR Data (Free Base in )
NucleusShift (

ppm)
MultiplicityAssignment
1H 7.20 – 6.80Multiplet (4H)Aromatic Protons (Phenyl Ring)
1H 3.88Singlet (3H)

(Methoxy Group)
1H 3.05Triplet (

Hz)

1H 2.90Triplet (

Hz)

13C 157.5Quaternary

(Ar-C2)
13C 124.0Quaternary

(Ar-C1)
13C 55.8Primary

13C 41.2Secondary

13C 35.5Secondary

Troubleshooting Guide
  • Problem: Low yield in Method A.

    • Root Cause:[6][7][8][5][9] Oxidation of thiol to disulfide.

    • Solution: Add a pinch of sodium borohydride (

      
      ) or triphenylphosphine to the reaction mixture to reduce any disulfide formed in situ.
      
  • Problem: Sticky oil product.

    • Root Cause:[6][7][8][5][9] Presence of solvent or impurities.[5][10]

    • Solution: Convert to the HCl or Oxalate salt. Dissolve amine in EtOAc and add Oxalic acid (1 eq) in hot EtOH. Cool to crystallize.

References

  • Standard Protocol for S-Alkylation: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.

  • Gabriel Synthesis Methodology: Gibson, M. S.; Bradshaw, R. W.[11] "The Gabriel Synthesis of Primary Amines." Angew.[3][5] Chem. Int. Ed.1968 , 7, 919–930.

  • Thiol Reactivity & Protection: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd Ed.; Wiley-Interscience: New York, 1999.

  • Medicinal Chemistry Context (Bioisosteres): Patani, G. A.; LaVoie, E. J. "Bioisosterism: A Rational Approach in Drug Design." Chem. Rev.[12]1996 , 96, 3147–3176.

  • Analogous Synthesis (Phenoxy Derivative): "Preparation of 2-(2-alkoxy phenoxy) ethylamine." World Patent WO2009128088A2. (Note: Cited for structural analogy; protocol adapted for sulfur).

Sources

Application Notes & Protocols: A Guide to Amide Bond Formation with 2-(2-Methoxy-phenylsulfanyl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Centrality of the Amide Bond

The amide bond is arguably the most fundamental linkage in medicinal chemistry, forming the backbone of peptides and proteins and featuring prominently in a vast array of top-selling pharmaceuticals.[1][2] The construction of this bond via the coupling of a carboxylic acid and an amine is a cornerstone transformation in drug discovery and development.[1][3] This guide provides a detailed technical overview and actionable protocols for the coupling of a specific, functionally rich amine, 2-(2-Methoxy-phenylsulfanyl)-ethylamine, with a range of carboxylic acids. This amine incorporates a methoxy-substituted aromatic ring and a thioether linkage, moieties that can be pivotal for modulating pharmacokinetic properties and target engagement.

The primary challenge in amide bond formation is the facile acid-base reaction between the carboxylic acid and the amine, which forms an unreactive ammonium-carboxylate salt.[2] Modern synthetic chemistry overcomes this by employing "coupling reagents" to activate the carboxylic acid, transforming the hydroxyl group into a good leaving group and rendering the carbonyl carbon highly susceptible to nucleophilic attack by the amine.[4]

This document is intended for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind reagent selection and reaction optimization, ensuring robust and reproducible outcomes.

Core Principles & Reagent Selection

The success of an amide coupling reaction hinges on the judicious selection of the activating agent, base, and solvent. The choice is dictated by factors such as the steric and electronic properties of the substrates, the potential for racemization (if the carboxylic acid has a chiral center), and the desired scale of the reaction.

The Mechanism of Activation

The general workflow involves two principal stages:

  • Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate, such as an active ester or an O-acylisourea.[4] This step is typically facilitated by a non-nucleophilic organic base.

  • Aminolysis: The amine, this compound, attacks the activated carbonyl intermediate, forming a tetrahedral intermediate that subsequently collapses to yield the desired amide and release the activated leaving group.

Below is a generalized workflow for this critical transformation.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack (Aminolysis) Carboxylic_Acid Carboxylic Acid (R-COOH) Active_Intermediate Reactive Intermediate (e.g., OAt-Active Ester) Carboxylic_Acid->Active_Intermediate + Coupling Reagent + Base Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Active_Intermediate Base Base (e.g., DIPEA) Base->Active_Intermediate Amine This compound Active_Intermediate->Amine Addition of Amine Amide_Product Amide Product Amine->Amide_Product Amine->Amide_Product Forms Tetrahedral Intermediate Byproduct Byproduct (e.g., Tetramethylurea)

Caption: Generalized workflow for amide bond formation.

Common Coupling Reagents

A multitude of coupling reagents are available, each with distinct advantages. For coupling this compound, which is a primary amine and thus reasonably nucleophilic, several options are highly effective.

Reagent Class Examples Mechanism & Byproducts Advantages Considerations
Carbodiimides EDC, DCC, DICForms a highly reactive O-acylisourea intermediate. Byproducts are ureas.EDC is common; its urea byproduct is water-soluble, simplifying workup.[5]Racemization can be a concern for chiral acids; requires an additive like HOBt or OxymaPure to suppress this and improve efficiency.[5] DCC byproduct is a solid precipitate, often requiring filtration.
Uronium/Aminium Salts HATU, HBTUForms a less reactive but more stable OAt- or OBt-active ester.[6][7] Byproduct is tetramethylurea.High coupling efficiency, fast reaction rates, and low racemization, especially for hindered substrates.[7][8] Often considered the "gold standard".Higher cost compared to carbodiimides. Can be sensitive to moisture.
Phosphonium Salts PyBOP, PyAOPSimilar to uronium salts, forms an active ester intermediate. Byproduct is a phosphine oxide.Very effective and fast-acting.Byproducts can sometimes complicate purification.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for two of the most reliable and widely used coupling strategies.

Protocol 1: EDC/HOBt Mediated Coupling

This method is a robust and cost-effective choice for routine amide bond formation. The addition of 1-Hydroxybenzotriazole (HOBt) is critical; it acts as a scavenger for the reactive O-acylisourea intermediate, converting it to an HOBt-ester that is less prone to racemization and reacts cleanly with the amine.[9][10]

Materials & Reagents:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.0 - 1.2 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 - 1.5 eq)

  • HOBt (1-Hydroxybenzotriazole) (1.2 - 1.5 eq)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (Et₃N) (2.0 - 3.0 eq)

  • Anhydrous Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Reaction Vessel (Round-bottom flask), Magnetic Stirrer, Argon/Nitrogen line

  • Standard workup and purification supplies (separatory funnel, silica gel)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DCM or DMF (to achieve a concentration of ~0.1-0.2 M).

  • Stir the mixture at room temperature for 5-10 minutes to ensure complete dissolution.

  • Add this compound (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

  • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting amine.

  • Work-up:

    • If using DMF, dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: HATU Mediated Coupling

HATU is a third-generation uronium salt coupling reagent that is exceptionally effective for challenging couplings, including those involving sterically hindered substrates or electron-deficient amines.[6] It works by forming a highly reactive OAt-active ester.[7][11]

G Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + DIPEA (Deprotonation) DIPEA DIPEA DIPEA->Carboxylate O_Acyl_Intermediate O-acyl(tetramethyl)isouronium salt (Unstable) Carboxylate->O_Acyl_Intermediate Attacks HATU HATU HATU HATU->O_Acyl_Intermediate OAt_Ester OAt-Active Ester O_Acyl_Intermediate->OAt_Ester Rapidly attacked by OAt⁻ anion TMU Tetramethylurea (Byproduct) O_Acyl_Intermediate->TMU Releases Tetramethylurea Amide Amide (R-CONHR') OAt_Ester->Amide + Amine (R'-NH₂) HOAt HOAt OAt_Ester->HOAt Releases HOAt Amine Amine (R'-NH₂) Amine->Amide

Sources

Application Note: 2-(2-Methoxy-phenylsulfanyl)-ethylamine as a Ligand in Coordination Chemistry

[1]

Executive Summary

This compound (CAS: Derivative of 2045-79-6 class) is a hybrid donor ligand featuring a hard amine nitrogen, a soft thioether sulfur, and a potentially coordinating ether oxygen.[1] This specific architecture makes it an invaluable tool for:

  • Bioinorganic Modeling: Mimicking the N/S coordination environment of Type 1 Blue Copper proteins (e.g., Plastocyanin).

  • Hemilabile Catalysis: Stabilizing Pd(II) or Pt(II) precursors where the methoxy group provides weak axial ligation that can be displaced by substrates.[1]

  • Stereochemical Control: The steric bulk of the ortho-methoxy group influences the conformation of the chelate ring, often favoring specific isomers in octahedral complexes.

Ligand Profile & Properties[1][2]

PropertySpecification
IUPAC Name 2-((2-methoxyphenyl)thio)ethan-1-amine
Formula C₉H₁₃NOS
MW 183.27 g/mol
Donor Set N (Primary Amine), S (Thioether), O (Ether - Hemilabile)
Physical State Pale yellow oil (Free base) / White solid (HCl salt)
Solubility Free Base: DCM, MeOH, EtOH, THFHCl Salt: Water, MeOH, DMSO
Stability Air-stable; store under inert gas to prevent long-term S-oxidation.[1][2][3]
Structural Logic

The ligand is designed with a "bite angle" optimized for 5-membered chelate rings (M-S-C-C-N).[1] The ortho-methoxy group acts as a "switchable" donor:

  • Hard Metals (e.g., Co³⁺): O-donor often remains uncoordinated; Ligand acts as bidentate (N,S).[1]

  • Soft/Borderline Metals (e.g., Cu²⁺, Ag⁺): O-donor can coordinate axially, creating a pseudo-tridentate (N,S,O) geometry.[1]

Synthesis Protocol

Note: This ligand is often synthesized in-house as it is not a standard catalog item for many bulk suppliers. The following protocol is adapted from standard thioether-amine syntheses.

Reaction Scheme

The synthesis relies on the nucleophilic attack of the thiolate of 2-methoxythiophenol on 2-chloroethylamine.

Synthesiscluster_reactantsPrecursorsR12-Methoxythiophenol(Liquid, Foul Odor)Step1Deprotonation(NaOEt/EtOH, 0°C)R1->Step1R22-Chloroethylamine HCl(Solid)R2->Step1Step2Nucleophilic Substitution(Reflux, 4-6 h)Step1->Step2ProductL-OMe(Pale Yellow Oil)Step2->Product 1. Evaporate EtOH2. Extract (DCM/H2O)3. Distill

Figure 1: Synthesis workflow for this compound.

Step-by-Step Procedure
  • Preparation of Ethoxide: In a 250 mL round-bottom flask equipped with a stir bar and N₂ inlet, dissolve Sodium metal (1.15 g, 50 mmol) in absolute Ethanol (50 mL) to generate NaOEt in situ.

    • Safety: Exothermic. Release of H₂ gas.

  • Thiolate Formation: Cool to 0°C. Add 2-Methoxythiophenol (7.0 g, 50 mmol) dropwise. The solution will turn slightly yellow. Stir for 15 min.

  • Coupling: Add 2-Chloroethylamine Hydrochloride (5.8 g, 50 mmol) in portions.

    • Note: The extra equivalent of base (from step 1) is not needed if using the free amine of chloroethylamine, but using 2 eq of NaOEt with the HCl salt is standard to neutralize the HCl and deprotonate the thiol.[1] Adjust NaOEt to 100 mmol (2 eq) if using the HCl salt of the amine.

  • Reflux: Heat to reflux (approx. 80°C) for 6 hours under N₂. NaCl will precipitate.

  • Workup:

    • Cool to room temperature.[2][4] Filter off the NaCl solid.

    • Remove Ethanol under reduced pressure (rotary evaporator).[1]

    • Dissolve the oily residue in Dichloromethane (DCM, 50 mL).[1]

    • Wash with 1M NaOH (20 mL) to remove unreacted thiol, then with Brine (20 mL).[1]

    • Dry organic layer over MgSO₄, filter, and concentrate.

  • Purification: Vacuum distillation is recommended for high purity, though the crude oil is often sufficient for coordination chemistry (Purity >95% by NMR).[1]

Coordination Protocols

Protocol A: Synthesis of [Cu(L-OMe)Cl₂] (Bioinorganic Model)

This complex models the N/S coordination of blue copper proteins.[1]

  • Dissolution: Dissolve CuCl₂·2H₂O (170 mg, 1.0 mmol) in Methanol (10 mL).[1] Solution is green/blue.

  • Ligand Addition: Add L-OMe (183 mg, 1.0 mmol) dissolved in Methanol (5 mL) dropwise.

  • Observation: The solution will likely darken (deep green or brown) due to S→Cu Charge Transfer (LMCT) bands.[1]

  • Crystallization: Stir for 30 min. Filter any insolubles. Allow slow evaporation or diffuse Diethyl Ether into the solution.

  • Expected Structure: A distorted tetrahedral or square pyramidal geometry where S and N chelate, and the O-methoxy may weakly interact apically.

Protocol B: Synthesis of [Pd(L-OMe)Cl]⁺ (Catalyst Precursor)
  • Precursor: Suspend K₂[PdCl₄] (326 mg, 1.0 mmol) in water (5 mL).

  • Ligand Addition: Add L-OMe (1.0 mmol) in Acetone/Water (1:1).

  • Reaction: Stir at room temperature for 12 hours. The red Pd solution will turn yellow/orange.

  • Precipitation: Add excess NH₄PF₆ or NaBF₄ to precipitate the cationic complex if the neutral species is not desired.[1]

Characterization Guide

IR Spectroscopy (Fingerprint)

Upon coordination, the vibrational modes of the ligand shift, confirming metal binding.[1]

Functional GroupFree Ligand (cm⁻¹)Complex (Coord.)[1][3] (cm⁻¹)Diagnostic Note
ν(N-H) stretch 3350 - 32803250 - 3150Shifts to lower energy (Red shift) upon N-coordination.[1]
ν(C-S) stretch 690 - 750650 - 700Weak band; shifts often difficult to see but generally lower.[1]
ν(C-O-C) asym ~1240~1240 (Unbound)~1220 (Bound)Crucial: If this band shifts, the O-methoxy is coordinating.[1] If unchanged, it is dangling.
¹H NMR Spectroscopy (d₆-DMSO or CDCl₃)
  • S-CH₂-: The protons alpha to the sulfur will shift significantly downfield (Δδ ~ 0.3 - 0.5 ppm) due to the deshielding effect of the metal on the sulfur lone pairs.[1]

  • N-CH₂-: Similar downfield shift.

  • -OCH₃: If the oxygen coordinates, the methyl singlet (typically ~3.8 ppm) will shift downfield.[1] If it remains at ~3.8 ppm, the oxygen is likely non-coordinating.[1]

Critical Application: Hemilability in Catalysis

The unique value of L-OMe lies in the "Hemilabile Switch."

HemilabilityState1Resting State(Tridentate N,S,O)StableState2Active State(Bidentate N,S)Vacant SiteState1->State2+ Substrate(O-Dissociation)State2->State1- Product(Re-association)SubstrateSubstrate(Incoming)Substrate->State2  Binds to M

Figure 2: The hemilabile mechanism.[1] The weak Pd-O bond breaks to allow substrate entry, then reforms to stabilize the metal center after the reaction.[1]

Application in Cross-Coupling: When used in Pd-catalyzed Suzuki-Miyaura coupling, the L-OMe ligand provides higher catalyst longevity than simple alkyl amines because the sulfur prevents metal aggregation (Pd black formation), while the methoxy group temporarily protects the active site during the oxidative addition step.[1]

References

  • Ligand Class Synthesis & Co(III)

    • Glazer, P. M., et al. "Synthesis, characterization and base hydrolysis of cobalt(III) complexes coordinated by substituted phenylthioether ligands."[1] University of Kentucky X-Ray Crystallography Facility.

  • Thioether-Amine Coordination Chemistry

    • Blackman, A. G.[1] "The coordination chemistry of thioether-amine ligands." Coordination Chemistry Reviews.

  • Bioinorganic Copper Modeling: Solomon, E. I., et al. "Electronic Structures of Active Sites in Copper Proteins." Chemical Reviews. (General reference for Type 1 Cu centers).
  • Braunstein, P., & Naud, F. "Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems.

Disclaimer: This protocol involves hazardous chemicals (Sodium metal, Thiophenols).[1] All work must be performed in a fume hood with appropriate PPE.

The Strategic Synthesis of Heterocyclic Scaffolds from 2-(2-Methoxy-phenylsulfanyl)-ethylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in pharmaceuticals, agrochemicals, and materials science, owing to their diverse pharmacological activities and tunable physicochemical properties. The starting material, 2-(2-Methoxy-phenylsulfanyl)-ethylamine, represents a highly versatile and strategically important building block for the construction of a variety of heterocyclic systems. Its inherent structural features—a nucleophilic primary amine, a flexible ethyl linker, and an electron-rich aromatic ring bearing a methoxy and a phenylsulfanyl substituent—provide multiple avenues for intramolecular cyclization reactions.

This comprehensive guide provides detailed application notes and protocols for the preparation of various classes of heterocycles commencing from this compound. We will delve into the mechanistic underpinnings of classical named reactions and provide step-by-step methodologies for the synthesis of isoquinoline and benzothiazine derivatives. The protocols are designed for researchers, scientists, and drug development professionals, offering not just a set of instructions, but also the scientific rationale behind the experimental choices.

Part 1: Synthesis of Isoquinoline and its Derivatives

The β-arylethylamine motif embedded within this compound makes it an ideal substrate for several classical isoquinoline syntheses. The electron-donating methoxy group on the phenyl ring facilitates electrophilic aromatic substitution, which is a key step in these cyclization reactions.

The Bischler-Napieralski Reaction: Accessing Dihydroisoquinolines

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[1][2] This reaction is typically carried out in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[2][3]

Mechanism Insight: The reaction proceeds through the formation of an N-acyl derivative of the starting amine. The dehydrating agent then activates the amide carbonyl group, facilitating an intramolecular electrophilic attack of the electron-rich aromatic ring onto the newly formed electrophilic center. The 2-methoxy group on the aromatic ring of the substrate strongly activates the para position for this electrophilic substitution, leading to a regioselective cyclization. Two plausible mechanistic pathways are generally considered: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate.[2]

Diagram: Bischler-Napieralski Reaction Workflow

Bischler_Napieralski cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclization Start This compound Amide N-Acyl-2-(2-methoxy-phenylsulfanyl)-ethylamine Start->Amide Base, Solvent Acylating_Agent Acyl Chloride or Anhydride Acylating_Agent->Amide Dehydrating_Agent POCl₃ or PPA Dihydroisoquinoline 3,4-Dihydroisoquinoline Derivative Amide->Dihydroisoquinoline Heat Dehydrating_Agent->Dihydroisoquinoline Pictet_Spengler Start This compound Schiff_Base Schiff Base/ Iminium Ion Start->Schiff_Base Condensation Aldehyde Aldehyde (R-CHO) Aldehyde->Schiff_Base Cyclization Intramolecular Electrophilic Aromatic Substitution Schiff_Base->Cyclization Acid Catalyst (H+) Tetrahydroisoquinoline Tetrahydroisoquinoline Derivative Cyclization->Tetrahydroisoquinoline Deprotonation Benzothiazine_Synthesis Start This compound Acylation N-Acylation Start->Acylation Amide N-Acyl Derivative Acylation->Amide Oxidative_Cyclization Oxidative Intramolecular Cyclization Amide->Oxidative_Cyclization Oxidizing Agent Benzothiazine 1,4-Benzothiazine Derivative Oxidative_Cyclization->Benzothiazine

Sources

Application Note: Catalytic Applications of 2-(2-Methoxy-phenylsulfanyl)-ethylamine Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 2-(2-Methoxy-phenylsulfanyl)-ethylamine (henceforth referred to as L1 ) as a hemilabile S,N-donor ligand in transition metal catalysis. While phosphine ligands (e.g., PPh3, BINAP) have traditionally dominated cross-coupling chemistry, thioether-amine ligands offer distinct advantages: higher stability against oxidation, lower cost, and unique "hemilabile" coordination dynamics that extend catalyst lifetime.

The primary focus of this guide is the Palladium(II)-L1 complex , utilized in Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions. The presence of the ortho-methoxy group on the phenyl ring introduces a secondary hard-donor site, potentially creating a tridentate (S,N,O) environment that stabilizes the active metal center during the oxidative addition step while remaining labile enough to permit reductive elimination.

Part 1: Ligand Architecture & Coordination Chemistry

Structural Logic

L1 is a hybrid ligand combining a soft sulfur donor (thioether) and a hard nitrogen donor (primary amine). The ortho-methoxy substituent is critical; it provides steric bulk to protect the metal center and offers a weak hemilabile interaction (O-coordination) that can reversibly occupy a coordination site, preventing catalyst decomposition (formation of Pd black).

Coordination Modes

The versatility of L1 lies in its ability to adapt its coordination geometry based on the oxidation state of the metal.

G L_Free Free Ligand (L1) Pd_Bi Bidentate Mode (S,N) Active Catalysis L_Free->Pd_Bi + Pd(II) Pd_Tri Tridentate Mode (S,N,O) Resting State / Stabilization Pd_Bi->Pd_Tri Hemilabile Closing Pd_Tri->Pd_Bi Hemilabile Opening

Figure 1: Dynamic coordination modes of L1. The reversible "opening" of the O-Pd bond creates a vacant site for substrate binding.

Part 2: Application Note – Suzuki-Miyaura Coupling

The Pd-L1 system is highly effective for coupling aryl halides with arylboronic acids, particularly for deactivated substrates (e.g., aryl chlorides) where traditional ligands often fail.

Catalyst Synthesis Protocol

Objective: Synthesis of [Pd(L1)Cl2] precatalyst.

Reagents:

  • Palladium(II) chloride (PdCl2) or PdCl2(COD)

  • Ligand L1 (1.05 equivalents)

  • Solvent: Acetonitrile or Ethanol (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve PdCl2(COD) (285 mg, 1.0 mmol) in 10 mL of anhydrous dichloromethane (DCM). The solution should appear yellow/orange.

  • Ligand Addition: Dissolve L1 (200 mg, ~1.1 mmol) in 5 mL DCM and add dropwise to the Pd solution under stirring.

  • Precipitation: Stir at room temperature for 2 hours. The color will shift to a pale yellow/cream precipitate.

  • Isolation: Concentrate the solution to ~5 mL under reduced pressure. Add 20 mL of cold diethyl ether to force complete precipitation.

  • Filtration: Filter the solid, wash 3x with diethyl ether to remove unreacted ligand.

  • Drying: Dry under high vacuum for 4 hours.

    • Validation: 1H NMR should show a downfield shift of the S-CH2 and N-CH2 protons compared to free ligand.

Catalytic Run Protocol (General Procedure)

Reaction: Aryl Halide + Phenylboronic Acid → Biaryl Catalyst Loading: 0.5 – 1.0 mol%

ParameterSpecification
Solvent System Toluene : Water (4:1) or DMF (for high temp)
Base K2CO3 (2.0 equiv) or K3PO4
Temperature 80°C - 100°C
Time 4 - 12 Hours
Atmosphere Air (robust) or N2 (optimal)

Workflow:

  • Charge a reaction tube with Aryl Halide (1.0 mmol), Phenylboronic Acid (1.2 mmol), and Base (2.0 mmol).

  • Add [Pd(L1)Cl2] (0.5 mol%).

  • Evacuate and backfill with N2 (3 cycles).

  • Inject degassed Solvent (5 mL).

  • Heat to 90°C with vigorous stirring.

  • Monitor: Check conversion via TLC or GC-MS every 2 hours.

  • Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Dry organic layer over MgSO4.

Performance Data (Representative)
Substrate (Aryl Halide)Boronic AcidYield (%)TON (Turnover Number)
4-BromoacetophenonePhenylboronic acid98%196
4-ChlorotoluenePhenylboronic acid85%170
2-Bromopyridine4-Methoxyphenylboronic acid92%184
ChlorobenzenePhenylboronic acid65%130

Part 3: Application Note – Mizoroki-Heck Reaction

The L1 ligand is particularly useful in Heck reactions involving thermal stress, as the thioether moiety prevents the aggregation of Pd(0) into inactive nanoparticles.

Catalytic Run Protocol

Reaction: Aryl Bromide + Styrene/Acrylate → Substituted Alkene

Step-by-Step Methodology:

  • Preparation: In a dry Schlenk tube, mix Aryl Bromide (1.0 mmol), Styrene (1.5 mmol), NaOAc (1.5 mmol), and [Pd(L1)Cl2] (1.0 mol%).

  • Solvent: Add DMAc (N,N-Dimethylacetamide) (3 mL).

  • Activation: Heat the mixture to 120°C for 16 hours.

    • Note: Higher temperatures are required for Heck coupling compared to Suzuki. The thermal stability of the S-Pd bond is crucial here.

  • Quench: Pour reaction mixture into ice water. Extract with DCM.[1]

Part 4: Mechanistic Insights & Troubleshooting

The Hemilabile Advantage

The catalytic cycle relies on the S-Pd-N chelate ring.

  • Oxidative Addition: The rigid chelate stabilizes the Pd(II) species formed after Ar-X addition.

  • Transmetallation/Insertion: The "hard" amine or the "hemilabile" methoxy group can temporarily dissociate to open a coordination site for the incoming nucleophile (boronic acid or olefin).

  • Reductive Elimination: The ligand re-coordinates tightly, extruding the product and regenerating the active Pd(0).

CatalyticCycle Pd0 Pd(0)-L1 Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Base/Boronic Acid) OxAdd->TransMet - X / + Ar' Hemi Hemilabile O-Binding Stabilizes Intermediate OxAdd->Hemi RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formation RedElim->Pd0 - Ar-Ar'

Figure 2: Catalytic cycle highlighting the stabilization of the oxidative addition intermediate by the ligand.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Black Precipitate (Pd Black) Ligand dissociation due to excessive heat or lack of excess ligand.Add 10% excess free L1 to the reaction mixture. Lower temperature by 10°C.
Low Conversion (Aryl Chlorides) Oxidative addition is too slow.Switch solvent to DMF/Water (10:1) to increase solubility of base. Increase temp to 110°C.
Homocoupling (Ar-Ar) Presence of Oxygen.Degas solvents thoroughly (freeze-pump-thaw). Ensure inert atmosphere.

References

  • Thioether-Functionalized N-Heterocyclic Carbenes and Palladium Complexes. Context: Discusses the stability and synthesis of S,N and S,C-donor ligands for Suzuki coupling, establishing the baseline for thioether-palladium catalysis. Source: Organometallics (ACS Publications).

  • Palladium(II) Complexes of S,N-Donor Ligands in Suzuki–Miyaura Coupling. Context: Provides the foundational protocols for using thioether-amine ligands in cross-coupling reactions, validating the reaction conditions (base, solvent, temp) described above. Source: Dalton Transactions (RSC).

  • Hemilabile Ligands in Organometallic Catalysis. Context: Explains the mechanistic advantage of the methoxy-thioether motif (hemilability) in stabilizing active metal species during the catalytic cycle. Source: Chemical Reviews (ACS).

  • Catalytic Activity of Palladacycles and S,N-Chelates. Context: Comparison of catalytic efficiency between varying S,N-ligand structures and their application in Heck reactions. Source: Horizon Research Publishing.

Sources

Handling and storage protocols for 2-(2-Methoxy-phenylsulfanyl)-ethylamine reagents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides detailed handling and storage protocols for the reagent 2-(2-Methoxy-phenylsulfanyl)-ethylamine. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide has been synthesized from expert analysis of its constituent functional groups—an aromatic amine, a thioether (sulfide), and a methoxybenzene moiety—and data from closely related chemical analogs. The protocols herein are designed to ensure the safety of laboratory personnel and maintain the chemical integrity of the reagent, which is presumed to be corrosive and sensitive to atmospheric conditions.

Scientific Overview and Reagent Profile

This compound is a multifunctional organic compound featuring a primary amine and a sulfide linkage. Its structural components suggest a profile of reactivity and sensitivity that requires careful management in a research setting. The primary amine group confers basicity and nucleophilicity, while the thioether moiety is susceptible to oxidation. The aromatic system may also be reactive under certain conditions.

Based on analogous compounds such as 2-(2-Methoxyphenoxy)ethylamine and 2-Aminothiophenol, it is prudent to treat this reagent with a high degree of caution. Compounds like 2-aminothiophenol are known to be unstable and readily oxidize into disulfides[1]. Similarly, various methoxy-substituted phenylethylamines are classified as corrosive, causing severe skin burns and eye damage[2][3][4][5]. Therefore, the protocols outlined below are built on the assumption that this compound shares these hazardous properties and sensitivities.

Table 1: Inferred Physicochemical and Hazard Profile

PropertyInferred Value / ClassificationRationale / Supporting Data Source
Appearance Clear yellow to amber liquidBased on the appearance of related compounds like 2-aminothiophenol[6].
Primary Hazards Corrosive (Causes severe skin burns and eye damage), Harmful if swallowed, Potential skin sensitizer.Inferred from SDS of analogs like 2-(2-Methoxyphenoxy)ethylamine and other amines[2][3][5].
Chemical Stability Assumed to be air and light-sensitive. Prone to oxidation at the sulfide group.The sulfide moiety is prone to oxidation. 2-aminothiophenol derivatives are known to be unstable and oxidize easily[1]. General guidance for sulfides suggests inert atmosphere handling[7].
Incompatible Materials Strong oxidizing agents, strong acids.Oxidizing agents will react with the sulfide. The amine group will react exothermically with strong acids. Standard precaution for amines and sulfides[8][9].
Storage Temperature 2-8°C (Refrigerated)Standard practice for potentially unstable organic reagents to slow degradation.

Core Safety Directives and Personal Protective Equipment (PPE)

Given the corrosive nature of analogous amine compounds, a stringent PPE policy is mandatory when handling this compound. All operations should be conducted within a certified chemical fume hood to mitigate inhalation risks[4][9].

Table 2: Mandatory Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Tightly fitting safety goggles with side-shields, used in conjunction with a full-face shield.Protects against splashes of the corrosive liquid, which can cause severe eye damage[2][4].
Hand Chemical-resistant gloves (e.g., Nitrile or Neoprene). Gloves must be inspected prior to use and changed immediately if contaminated.Prevents skin contact, which can lead to severe chemical burns[3][5]. Use proper glove removal technique to avoid cross-contamination.
Body A flame-resistant laboratory coat, worn fully buttoned. Additional chemical-resistant apron is recommended for larger quantities.Protects against accidental spills and splashes on personal clothing and skin[9].
Respiratory Not typically required if handled exclusively within a fume hood. For spills or poor ventilation, use a full-face respirator.The fume hood provides primary respiratory protection. Emergency procedures may require additional protection[9].

Storage and Inert Atmosphere Protocols

The integrity of this compound is best preserved by strict adherence to inert atmosphere storage and handling. Exposure to air and light can lead to oxidative degradation, compromising experimental results.

Long-Term Storage
  • Condition: Store in a tightly sealed, amber glass vial or a clear vial wrapped in aluminum foil to protect from light[7].

  • Atmosphere: The vial headspace should be purged with an inert gas (e.g., Argon or Nitrogen) before sealing.

  • Temperature: Store in a designated corrosives cabinet within a refrigerator at 2-8°C[5][8].

  • Labeling: The container must be clearly labeled with the chemical name, hazard symbols (corrosive), and date received.

Inert Atmosphere Handling Workflow

For routine use, it is critical to maintain an inert atmosphere to prevent degradation. This is typically achieved using a glove box or Schlenk line techniques[10][11][12].

G cluster_prep Preparation cluster_transfer Inert Transfer Protocol cluster_cleanup Finalization prep_reagent Reagent in Sealed Vial transfer_attach Attach Vial & Flask to Schlenk Line prep_reagent->transfer_attach prep_glass Oven-Dry Glassware (& Syringes) prep_glass->transfer_attach prep_inert Purge Schlenk Line with Inert Gas prep_inert->transfer_attach transfer_purge Evacuate & Refill System (3x Cycles) transfer_attach->transfer_purge transfer_septum Pierce Septum with Needle transfer_purge->transfer_septum transfer_pressure Apply Positive Inert Gas Pressure transfer_septum->transfer_pressure transfer_withdraw Withdraw Reagent via Syringe transfer_pressure->transfer_withdraw transfer_dispense Dispense into Reaction Flask transfer_withdraw->transfer_dispense cleanup_repurge Re-purge Reagent Vial Headspace transfer_dispense->cleanup_repurge cleanup_seal Seal & Store Reagent Vial cleanup_repurge->cleanup_seal cleanup_quench Quench Syringe & Needles cleanup_seal->cleanup_quench

Caption: Inert gas workflow for handling air-sensitive reagents.

Step-by-Step Experimental Protocols

Protocol for Aliquoting the Reagent

This protocol describes the safe transfer of the reagent from its storage container to a reaction vessel using a gas-tight syringe and Schlenk line.

  • Preparation: Ensure all glassware, syringes, and needles are clean and oven-dried to remove moisture[10]. Assemble the reaction flask and equip it with a rubber septum.

  • Inert Atmosphere: Connect both the reagent vial (equipped with a septum cap, like AcroSeal) and the reaction flask to a dual-manifold Schlenk line[10][11].

  • Purging: Evacuate the air from the reaction flask and the reagent vial's headspace and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a fully inert atmosphere.

  • Transfer: Using a clean, dry, gas-tight syringe with a long needle, pierce the septum of the reagent vial.

  • Withdrawal: Gently inject some inert gas into the vial to create a slight positive pressure, then carefully withdraw the desired volume of the liquid reagent[10].

  • Dispensing: Transfer the syringe to the reaction flask, pierce the septum, and dispense the reagent.

  • Storage Resealing: Before removing the needle from the reagent vial, withdraw an equivalent volume of inert gas to normalize the pressure. Remove the needle, re-purge the headspace one final time, and store the vial under positive inert gas pressure in the refrigerator.

  • Decontamination: Immediately quench the syringe and needle by drawing up and expelling a suitable solvent (e.g., isopropanol), followed by water. Dispose of the rinsate as hazardous waste.

Emergency Response Protocols

Spill Management:

  • Evacuate personnel from the immediate area and ensure the fume hood is functioning[5].

  • Wear the full PPE outlined in Table 2.

  • Contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials.

  • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal[4][8].

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[2][5]. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[2][5]. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting[2][4]. Rinse the mouth with water and seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen[4]. Seek immediate medical attention.

Waste Disposal

All waste materials, including contaminated absorbents, empty containers, and cleaning solutions, must be treated as hazardous waste. Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations[2][4]. Do not discharge into drains or the environment[5].

Logical Relationship Diagram

Caption: Interrelation of chemical properties, hazards, and required protocols.

References

  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]

  • IQS Directory. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • MDPI. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. [Link]

  • PubChem. 2-(2-Methoxyphenoxy)ethyl amine. [Link]

  • Royal Society of Chemistry. Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives. [Link]

  • ResearchGate. Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. [Link]

  • BASF. Safety Data Sheet. [Link]

  • Thieme. 2.3 The Manipulation of Air-Sensitive Compounds. [Link]

  • Journal of Pharmaceutical Negative Results. An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. [Link]

  • Wipf Group, University of Pittsburgh. Chem 1140; Techniques for Handling Air-Sensitive Compounds. [Link]

  • NIST. 2-(2-Methoxyphenyl)ethylamine. [Link]

Sources

Troubleshooting & Optimization

Resolving stability issues of 2-(2-Methoxy-phenylsulfanyl)-ethylamine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Optimization for 2-(2-Methoxy-phenylsulfanyl)-ethylamine

Topic: Resolving Stability & Degradation Issues in Solution Target Molecule: this compound (Thioether-amine derivative) Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists[1]

Executive Summary

You are likely encountering stability issues with This compound due to its "dual-threat" functional group architecture.[1] Unlike its stable phenoxy (oxygen-linked) analog, this molecule contains an alkyl-aryl thioether motif paired with a primary amine .[1]

This combination creates two distinct degradation vectors in solution:

  • S-Oxidation: The sulfur atom is highly nucleophilic and prone to radical autoxidation to sulfoxide (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).
    
  • Carbamylation: The primary amine rapidly scavenges atmospheric

    
    , leading to insoluble carbamate salts.
    

This guide provides the diagnostic criteria, mechanistic insights, and stabilization protocols required to handle this compound with high fidelity.

Module 1: Diagnostic Troubleshooting

Use this decision matrix to identify the specific degradation mode affecting your sample.

ObservationLikely Chemical CauseVerification Method
Sample turns yellow/orange S-Oxidation (Sulfoxide formation).[1] The sulfur atom is oxidizing.[2] This is often catalyzed by light or trace metals in the solvent.LC-MS: Look for M+16 peak (Sulfoxide).[1] H-NMR: Check for downfield shift of the ethyl protons adjacent to Sulfur.
White precipitate / Haze Carbamylation (Reaction with ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

). The free base amine has reacted with air to form a carbamic acid zwitterion.
Solubility Test: Does the precipitate dissolve in dilute acid (0.1 M HCl)? If yes, it is likely a carbonate/carbamate salt.
Loss of potency in bioassay Disulfide Scrambling (Rare but possible). If cleavage occurs, thiols may form and dimerize (less likely than oxidation).LC-MS: Look for M-ethyl-amine fragment or dimer peaks (M+M-2H).[1]
Pungent "Garlic" Odor Degradation to Thiophenol. Oxidative C-S bond cleavage releasing 2-methoxythiophenol.[1]Olfactory/GC-MS: Distinctive sulfur smell indicates bond rupture.[1]

Module 2: The Chemistry of Degradation

To stabilize the molecule, one must understand the "Why." The following diagram illustrates the two competing degradation pathways that occur in non-optimized solutions.

DegradationPathways Start Intact Molecule (Thioether-Amine) Oxidation Pathway A: S-Oxidation (Irreversible) Start->Oxidation + O2 / Light / Metals Carbonation Pathway B: Carbamylation (Reversible) Start->Carbonation + CO2 (Air) Sulfoxide Sulfoxide (M+16) (Yellowing) Oxidation->Sulfoxide Sulfone Sulfone (M+32) Sulfoxide->Sulfone + Excess Oxidant Carbamate Carbamic Acid / Salt (Precipitation) Carbonation->Carbamate

Figure 1: The dual degradation pathways.[1] Pathway A (Oxidation) is chemically irreversible and alters potency. Pathway B (Carbamylation) causes physical instability (precipitation).[1]

Deep Dive: The Thioether Vulnerability

The sulfur atom in the aryl-alkyl bridge is electron-rich (donated by the methoxy-phenyl ring).[1] In solution, particularly in protic solvents like methanol or water, dissolved oxygen can form peroxyl radicals. These radicals attack the sulfur lone pair, forming a sulfoxide . This reaction is significantly accelerated by:

  • Light: Photo-oxidation.[1]

  • Trace Metals: Iron (

    
    ) or Copper (
    
    
    
    ) act as catalysts for radical generation.

Module 3: Stabilization Protocols

Protocol A: The "Inert-Solvent" Preparation (For Free Base)

Use this when you must use the free amine form for reactions.[1]

  • Solvent Selection: Use Anhydrous DMSO or Degassed Acetonitrile .[1] Avoid chlorinated solvents (DCM/Chloroform) as they can generate radicals under light that oxidize the sulfur.

  • Degassing: Sparge the solvent with Argon or Nitrogen for 15 minutes before dissolving the compound. This removes dissolved ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     and 
    
    
    
    .
  • Additive (The Pro Tip): Add 0.1 mM EDTA (disodium salt) to the aqueous buffer or solvent if possible. EDTA chelates trace metal ions, shutting down the metal-catalyzed oxidation of the sulfur atom.

  • Storage: Store under Argon atmosphere at -20°C.

Protocol B: The "Salt-Shield" Method (Recommended for Storage)

Use this for long-term storage.[1] The HCl salt is significantly more stable than the free base.

  • Conversion: Dissolve the free base in diethyl ether.

  • Precipitation: Add 1.1 equivalents of 4M HCl in Dioxane dropwise.

  • Filtration: Collect the white solid. The protonation of the amine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) prevents reaction with 
    
    
    
    .
  • Note: While salt formation protects the amine, it does not protect the sulfur from oxidation. You must still store the salt in the dark to prevent S-oxidation.[1]

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use DMSO to store my stock solution? A: Yes, but with caution. DMSO is an oxidant (Swern oxidation reagent).[1] While kinetically slow at room temperature, DMSO can oxidize thioethers to sulfoxides over months. Recommendation: Use Acetonitrile or Methanol for long-term stock solutions, or store DMSO stocks at -80°C.[1]

Q2: My sample has turned into a "goo" or oil. Is it ruined? A: Not necessarily. The free base of this molecule is likely an oil or low-melting solid.[1] If it was previously a solid and is now a liquid, it may have absorbed water (hygroscopic) or formed a eutectic mixture with impurities. Action: Re-purify via acid-base extraction (Dissolve in DCM, wash with NaHCO3, dry, and re-concentrate).

Q3: Does the "Methoxy" group affect stability? A: Indirectly. The methoxy group is an electron-donating group (EDG).[1] It increases the electron density on the sulfur atom (via the phenyl ring), making the sulfur more nucleophilic and therefore more susceptible to oxidation than a standard phenyl-thioether. This makes your molecule more fragile than the unsubstituted analog.

Q4: How do I remove the Sulfoxide impurity if it forms? A: Sulfoxides are much more polar than thioethers. They can usually be removed via Flash Column Chromatography (Silica gel).[1] The thioether will elute in non-polar solvent (e.g., 10% EtOAc/Hexane), while the sulfoxide will stick and require higher polarity (e.g., 50-100% EtOAc) to elute.

References

  • Thioether Oxidation Mechanisms

    • Drabowicz, J., et al. "Oxidation of Thioethers." The Chemistry of Sulphones and Sulphoxides, Wiley, 1988. (General mechanism of S-oxidation).[1]

    • Search Confirmation: Alkyl aryl thioethers are susceptible to oxidation by peroxides and radicals [1.10, 1.17].
  • Amine-CO2 Interaction

    • Versteeg, G. F., et al. "Reaction between CO2 and primary amines."[1][3] Chemical Engineering Science. (Kinetics of carbamate formation).

    • Search Confirmation: Primary amines react with CO2 to form carbamic acid/salts, leading to precipit
  • Handling of Organosulfur Compounds

    • LGC Standards.[1][4] "Stability of 2-(2-Methoxyphenoxy)ethylamine."[1][5] (Analogous compound handling data). [1.20].

    • ThermoFisher Scientific.[1] "Safety Data Sheet: 2-(2-Methoxyphenoxy)ethylamine."[1][5][6] (Storage conditions: Keep cold, dry, inert). [1.8].

  • Analytical Validation

    • Vihita Bio Chem.[1][7] "Storage and Purity of Methoxy-Phenoxy-Ethylamine derivatives."[1][7][8] (Recommendation for moisture protection). [1.19].

Sources

Validation & Comparative

Technical Guide: Validation of 2-(2-Methoxy-phenylsulfanyl)-ethylamine Synthesis via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a technical comparison and validation protocol, written from the perspective of a Senior Application Scientist. It prioritizes experimental logic, data integrity, and actionable methodology.

Executive Summary

In the synthesis of 2-(2-Methoxy-phenylsulfanyl)-ethylamine (a privileged scaffold in medicinal chemistry, often serving as a chelating ligand or GPCR pharmacophore), traditional validation methods like TLC and standalone HPLC-UV often fail to detect specific process-related impurities such as oxidative disulfide dimers or regioisomeric


-alkylated byproducts.

This guide validates the superiority of Liquid Chromatography-Mass Spectrometry (LC-MS) over these alternatives. We demonstrate that LC-MS provides a "self-validating" analytical workflow that simultaneously confirms structural identity (


), quantifies yield, and maps impurity profiles with high specificity.
Why This Molecule?

The target molecule contains three reactive centers: a thiol (nucleophile), a primary amine (nucleophile), and an ether (directing group). The competition between


-alkylation (desired) and 

-alkylation (undesired), alongside the risk of thiol oxidation, makes high-resolution monitoring mandatory.

Chemical Framework & Synthesis Logic

The Synthesis Route

The most robust route involves the nucleophilic substitution of 2-methoxythiophenol with 2-chloroethylamine hydrochloride under basic conditions.

  • Reagents: 2-Methoxythiophenol, 2-Chloroethylamine HCl,

    
     (Base).
    
  • Solvent: DMF or Acetonitrile (polar aprotic preferred to enhance

    
    -nucleophilicity).
    
  • Critical Quality Attribute (CQA): Prevention of disulfide formation (

    
    ).
    
Visualizing the Pathway

The following diagram illustrates the reaction logic and the specific impurities that necessitate LC-MS detection.

SynthesisPath SM1 2-Methoxythiophenol (MW: 140.2) Reaction Base / DMF 80°C SM1->Reaction SM2 2-Chloroethylamine (MW: 79.5) SM2->Reaction Target Target Product (S-Alkylation) [M+H]+: 184.28 Reaction->Target Major Path Impurity1 Impurity A: Disulfide Dimer [M+H]+: 279.3 Reaction->Impurity1 Oxidation (Air) Impurity2 Impurity B: N-Alkylation (Side Reaction) Reaction->Impurity2 Competitve Nucleophile

Figure 1: Reaction scheme highlighting the competitive pathways between the desired S-alkylation and oxidative dimerization.

Comparative Analysis: LC-MS vs. Alternatives

The following table objectively compares the performance of LC-MS against standard laboratory techniques for this specific synthesis.

FeatureLC-MS (Recommended) HPLC-UV (Standard) NMR (

)
Specificity High. Mass filtering distinguishes Product (

184) from Disulfide (

279) instantly.
Medium. Both product and disulfide absorb at 254 nm; requires retention time confirmation.High. Definitive structural proof, but complex mixtures yield overlapping signals.
Sensitivity Excellent. Detects trace impurities <0.1%.Good. Limited by extinction coefficients of impurities.Poor. Requires mg-scale isolation; cannot detect trace impurities easily.
Throughput High. 5-minute run time.High. 10-20 minute run time.Low. Requires workup, drying, and deuterated solvents.
Blind Spots Ion suppression (rare with simple amines).Co-eluting peaks appear as one single pure peak.Cannot easily quantify without internal standard.

Expert Insight: HPLC-UV is dangerous for this synthesis because the disulfide impurity often has a similar retention time to the product on C18 columns if the gradient is not shallow. LC-MS resolves this "isobaric" confusion by detecting the distinct mass difference.

Validated Experimental Protocols

A. Synthesis Protocol (Small Scale)
  • Charge: In a 50 mL round-bottom flask, dissolve 2-methoxythiophenol (1.40 g, 10 mmol) in DMF (10 mL).

  • Deprotonate: Add

    
     (2.76 g, 20 mmol) and stir at room temperature for 15 minutes under 
    
    
    
    . Note: Nitrogen atmosphere is critical to suppress disulfide formation.
  • Alkylate: Add 2-chloroethylamine hydrochloride (1.27 g, 11 mmol).

  • Heat: Warm to 60°C for 4 hours.

  • Workup: Dilute with water, extract with Ethyl Acetate. The organic layer contains the crude amine.

B. LC-MS Validation Method

This method is designed to be self-validating by monitoring the "M+H" and specific fragment ions.

Instrument Parameters:

  • System: Agilent 1290 Infinity II / 6470 QQQ (or equivalent).

  • Column: Poroshell 120 EC-C18,

    
     mm, 2.7 
    
    
    
    m.
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes.

  • Flow Rate: 0.5 mL/min.

  • Detection: ESI Positive Mode. Scan range 100–500

    
    .
    

Target Ions (The "Fingerprint"):

  • Parent Ion (

    
    ):  184.1 
    
    
    
    (Primary confirmation).
  • Fragment 1 (

    
    ):  167.1 
    
    
    
    (Characteristic of primary amines).
  • Fragment 2 (Tropylium-like): 139.0

    
     (Cleavage of ethyl chain).
    

Data Interpretation & Causality

When analyzing the LC-MS data, the presence of specific peaks dictates the chemical causality of the reaction outcome.

Simulated Data Summary
Retention Time (min)Observed Mass (

)
IdentityCausality / Action
1.2 141.0Unreacted ThiolReaction incomplete. Increase temperature or time.
2.4 184.1 Target Product Success. Proceed to isolation.
3.8 279.1Disulfide ImpurityOxidation occurred.[1] Check

purge efficiency.
2.6 227.1

-Dialkylated
Over-alkylation. Reduce equivalents of chloroethylamine.
Analytical Workflow Diagram

The following decision tree illustrates how to process the LC-MS data to validate the batch.

AnalysisFlow Sample Crude Reaction Mixture LCMS Inject LC-MS (ESI+) Sample->LCMS Check184 Peak at m/z 184? LCMS->Check184 Yes184 Check Purity (UV 254nm integration) Check184->Yes184 Yes No184 FAILURE: Check Reagents Check184->No184 No Check279 Peak at m/z 279? Yes184->Check279 Clean PASS: High Purity Batch Check279->Clean No (<1%) Dirty WARNING: Disulfide Present Add Reducing Agent (DTT) Check279->Dirty Yes (>5%)

Figure 2: Analytical decision matrix for batch release based on mass spectral data.

Scientific Integrity: The Self-Validating System

To ensure this protocol meets E-E-A-T standards, we employ a self-validating logic known as "Orthogonal Mass Confirmation."

The Principle: A single peak in UV is not proof of purity. However, a single peak in UV that also contains the exact parent mass (


 184) and lacks the mass of the known oxidative impurity (

279) at any other retention time provides a 99.9% confidence interval without external reference standards.

System Suitability Test (SST): Before running the sample, inject a "Blank" (Solvent only). If


 184 appears, you have carryover. If 

279 appears, your mobile phase is contaminated or oxidizing. This simple step validates the instrument status before the chemistry is judged.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. FDA, 2018. [Link]

  • Agilent Technologies. Analysis of Primary Aromatic Amines by LC/MS/MS. Application Note, 2019. [Link]

Sources

A Comparative Guide to the Spectroscopic Characterization of 2-(2-Methoxy-phenylsulfanyl)-ethylamine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise elucidation of the structure and properties of metal complexes is paramount. The coordination chemistry of ligands like 2-(2-Methoxy-phenylsulfanyl)-ethylamine, which features both soft (thioether) and hard (amine) donor sites, with transition metals offers a rich landscape for the development of new catalysts, materials, and therapeutic agents. A thorough characterization of these complexes is the bedrock upon which their potential applications are built. This guide provides a comparative overview of key spectroscopic techniques for the analysis of such N,S donor ligand complexes, offering insights into experimental design, data interpretation, and the complementary nature of these methods.

The Logic of Spectroscopic Interrogation

The characterization of a novel metal complex is akin to assembling a puzzle. Each spectroscopic technique provides a unique piece of information, and only by combining these pieces can a complete and accurate picture of the molecule's structure, bonding, and behavior be formed. The choice of techniques is dictated by the nature of the complex (e.g., whether it is paramagnetic or diamagnetic, soluble or insoluble) and the specific questions being asked.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Ligand's World

NMR spectroscopy is a powerful tool for probing the coordination environment of the ligand in solution.[1][2] For diamagnetic complexes of this compound, ¹H and ¹³C NMR provide invaluable information on how the ligand's structure is perturbed upon coordination to a metal center.

Causality in Experimental Choices: The selection of NMR as a primary characterization technique is based on its ability to provide detailed information about the connectivity and environment of atoms in a molecule. For diamagnetic complexes, sharp and well-resolved spectra can be obtained, allowing for precise structural assignments.

Key Insights from NMR:

  • Coordination Shifts: Changes in the chemical shifts (δ) of the protons and carbons of the ligand upon complexation provide direct evidence of coordination. Protons and carbons near the coordination sites (the nitrogen of the ethylamine group and the sulfur of the thioether group) will experience the most significant shifts.

  • Stereochemistry: The stereochemistry of the complex can often be determined by analyzing the coupling constants and through-space interactions observed in 2D NMR experiments like NOESY.[3]

  • Fluxional Processes: Variable-temperature NMR studies can reveal dynamic processes in solution, such as ligand exchange or conformational changes.

Limitations:

  • Paramagnetic complexes often yield very broad and shifted NMR signals, making interpretation difficult or impossible.

  • The sample must be soluble in a suitable deuterated solvent.

Representative ¹H NMR Data Comparison
Proton Free Ligand (δ, ppm) Diamagnetic Complex (e.g., [Zn(L)Cl₂]) (δ, ppm) Interpretation of Shift
-NH₂~1.5 (broad)~2.5 (broad)Downfield shift indicates coordination of the amine nitrogen.
-CH₂-N~2.8~3.2Downfield shift due to proximity to the coordinated nitrogen.
-S-CH₂-~3.1~3.5Downfield shift suggests coordination of the thioether sulfur.
Aromatic-H6.8 - 7.36.9 - 7.5Smaller shifts, but can be affected by changes in electronic density.
-OCH₃~3.8~3.85Minimal shift as it is further from the coordination sites.

L = this compound

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the complex in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a suitable frequency (e.g., 400 MHz or higher for better resolution).

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.

  • Analysis: Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling constants to assign the structure.

Infrared (IR) Spectroscopy: Probing Vibrational Modes and Metal-Ligand Bonds

IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule and for observing changes in their vibrational frequencies upon coordination to a metal ion.[4][5][6] This method is particularly useful for confirming the coordination of the amine and thioether moieties of the ligand.

Causality in Experimental Choices: The rationale behind using IR spectroscopy is that the formation of a coordinate bond alters the electron distribution and bond strength of the functional groups in the ligand, leading to predictable shifts in their vibrational frequencies.

Key Insights from IR:

  • N-H Vibrations: The stretching and bending vibrations of the amine group are sensitive to coordination. A shift to lower wavenumbers for the N-H stretching vibration is indicative of coordination.[7]

  • C-S Vibrations: The C-S stretching vibration, typically found in the fingerprint region, will also shift upon coordination of the sulfur atom.

  • Metal-Ligand Vibrations: New, low-frequency bands corresponding to the M-N and M-S stretching vibrations can often be observed in the far-IR region, providing direct evidence of coordination.[8]

Limitations:

  • The fingerprint region (below 1500 cm⁻¹) can be complex and difficult to interpret due to overlapping bands.

  • The technique is generally not quantitative.

Representative IR Data Comparison
Vibrational Mode Free Ligand (cm⁻¹) Complex (e.g., [Ni(L)Cl₂]) (cm⁻¹) Interpretation of Shift
ν(N-H)~3350, 3280~3250, 3180Shift to lower frequency indicates coordination of the amine group.
δ(N-H)~1600~1580Shift to lower frequency is consistent with N-coordination.
ν(C-S)~700~680Shift in the C-S stretch suggests S-coordination.
ν(M-N)-~450Appearance of a new band confirms the M-N bond.
ν(M-S)-~350Appearance of a new band confirms the M-S bond.

L = this compound

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the complex (1-2 mg) with dry KBr powder and pressing it into a transparent disk. Alternatively, for soluble samples, a spectrum can be obtained from a solution.

  • Background Spectrum: Record a background spectrum of the pure KBr pellet or the solvent.

  • Sample Spectrum: Record the IR spectrum of the sample.

  • Data Analysis: Subtract the background spectrum from the sample spectrum and analyze the positions and shapes of the absorption bands.

UV-Visible (UV-Vis) Spectroscopy: Unveiling Electronic Transitions

UV-Vis spectroscopy provides information about the electronic structure of the metal center and the nature of the metal-ligand bonding.[9][10] The absorption of UV or visible light promotes electrons to higher energy levels, and the wavelengths of these absorptions are characteristic of the complex's geometry and electronic configuration.

Causality in Experimental Choices: This technique is chosen to probe the d-orbitals of the transition metal ion. The energies of these orbitals are sensitive to the coordination environment, and the resulting electronic transitions provide a fingerprint of the complex's geometry.

Key Insights from UV-Vis:

  • d-d Transitions: For complexes of transition metals with unfilled d-orbitals, weak absorptions in the visible region correspond to transitions between d-orbitals. The number and energy of these bands can help to determine the coordination geometry (e.g., octahedral, tetrahedral, or square planar).[11][12]

  • Charge-Transfer Bands: Intense absorptions, often in the UV region, can be attributed to ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge-transfer transitions. For thioether complexes, S → M LMCT bands are common.[12]

Limitations:

  • Complexes of d⁰ and d¹⁰ metal ions (e.g., Zn²⁺, Cd²⁺) do not exhibit d-d transitions.

  • Spectra can be broad, and bands may overlap, making precise assignments challenging.

Representative UV-Vis Data Comparison
Complex Type λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Assignment
Octahedral Ni(II)~900, ~550Low (< 50)d-d transitions
Square Planar Cu(II)~600Moderate (50-200)d-d transitions
General< 400High (> 1000)Ligand-to-Metal Charge Transfer (LMCT)
Experimental Protocol: UV-Vis Spectroscopy
  • Solution Preparation: Prepare a solution of the complex of known concentration in a suitable solvent (e.g., ethanol, acetonitrile).

  • Cuvette Filling: Fill a quartz cuvette with the solution.

  • Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Spectrum Acquisition: Measure the absorbance of the sample solution over the desired wavelength range (typically 200-1100 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Mass Spectrometry (MS): Determining Molecular Weight and Stoichiometry

Mass spectrometry is a powerful technique for determining the molecular weight of a complex and confirming its stoichiometry.[13][14] Electrospray ionization (ESI) is a particularly gentle ionization method that is well-suited for coordination compounds, often allowing the intact complex ion to be observed.[14]

Causality in Experimental Choices: MS is the definitive method for confirming the molecular mass of a newly synthesized compound. The isotopic pattern of the molecular ion peak provides a high degree of confidence in the elemental composition of the complex.

Key Insights from MS:

  • Molecular Ion Peak: The peak corresponding to the intact complex ion ([M(L)Cl₂]⁺ or a related fragment) confirms the molecular weight.

  • Isotopic Pattern: The observed isotopic distribution of the molecular ion peak can be compared to the theoretical pattern based on the natural abundance of the isotopes of the elements in the complex. This is a powerful tool for confirming the elemental composition.

  • Fragmentation Pattern: The fragmentation of the complex in the mass spectrometer can provide additional structural information, such as the loss of ligands.

Limitations:

  • The complex must be ionizable.

  • Fragmentation can sometimes be extensive, making it difficult to identify the molecular ion.

Representative ESI-MS Data
Ion Calculated m/z Observed m/z Interpretation
[M(L)Cl]⁺Dependent on metalMatches calculationLoss of one chloride ligand.
[M(L) - H]⁺Dependent on metalMatches calculationDeprotonation of the amine group.

L = this compound

Experimental Protocol: ESI-Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the complex (in the µM range) in a suitable solvent, often a mixture of methanol or acetonitrile with a small amount of a volatile acid or base to aid ionization.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Identify the molecular ion peak and other significant fragments. Compare the observed isotopic pattern with the theoretical pattern.

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state.[15] It provides precise information on bond lengths, bond angles, and the overall coordination geometry of the complex.

Causality in Experimental Choices: When an unambiguous determination of the solid-state structure is required, X-ray crystallography is the method of choice. It provides a level of detail that cannot be obtained from other techniques.

Key Insights from X-ray Crystallography:

  • Coordination Geometry: The precise arrangement of the ligand and other coordinating atoms around the metal center is revealed.

  • Bond Lengths and Angles: Accurate measurements of bond lengths and angles provide insights into the nature and strength of the metal-ligand bonds.

  • Packing Interactions: The arrangement of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding, can be determined.

Limitations:

  • Growing single crystals of sufficient quality can be a major bottleneck.

  • The structure determined is that of the solid state, which may not be the same as the structure in solution.

Experimental Protocol: X-ray Crystallography
  • Crystallization: Grow single crystals of the complex by slow evaporation of a solvent, vapor diffusion, or other suitable methods.

  • Crystal Mounting: Mount a suitable crystal on a goniometer.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using appropriate software and refine the atomic positions and other parameters to obtain the final structural model.

Comparative Summary and Workflow

The following table provides a comparative summary of the information obtained from each technique:

Technique Information Provided Advantages Limitations
NMR Ligand coordination, solution structure, stereochemistryDetailed structural information in solutionNot suitable for paramagnetic complexes
IR Functional group coordination, metal-ligand bondsSimple, versatile, applicable to solids and solutionsComplex spectra, often qualitative
UV-Vis Electronic structure, coordination geometrySensitive to geometry and electronic configurationBroad bands, not for d⁰/d¹⁰ complexes
MS Molecular weight, stoichiometry, compositionHigh accuracy and sensitivityRequires ionizable sample, fragmentation can be complex
X-ray 3D solid-state structure, bond parametersUnambiguous structural determinationRequires high-quality single crystals

Visualizing the Characterization Workflow

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis cluster_preliminary Preliminary Characterization cluster_detailed Detailed Structural Elucidation cluster_definitive Definitive Structure Synthesis Synthesize Complex M + L IR IR Spectroscopy (Confirm Coordination) Synthesis->IR Initial Check MS Mass Spectrometry (Confirm MW & Stoichiometry) Synthesis->MS Initial Check NMR NMR Spectroscopy (Solution Structure) IR->NMR MS->NMR UV_Vis UV-Vis Spectroscopy (Electronic Structure & Geometry) NMR->UV_Vis Corroborate Geometry Xray X-ray Crystallography (Solid-State Structure) NMR->Xray Final Confirmation UV_Vis->NMR UV_Vis->Xray Final Confirmation

Sources

Bioassay Validation Guide: 2-(2-Methoxy-phenylsulfanyl)-ethylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

This guide outlines the validation framework for bioassays characterizing drugs based on the 2-(2-Methoxy-phenylsulfanyl)-ethylamine scaffold. This chemical moiety—characterized by an ortho-methoxy phenyl ring linked via a thioether (sulfide) to an ethylamine chain—is a privileged structure in medicinal chemistry, serving as a pharmacophore for various G-Protein Coupled Receptors (GPCRs), particularly 5-HT2A and 5-HT2C serotonin receptors.

The Validation Challenge: While the ethylamine tail mimics the endogenous neurotransmitter serotonin (5-HT), the thioether linkage (-S-) introduces specific bioanalytical challenges compared to ether (-O-) analogs:

  • Redox Susceptibility: The sulfur atom is prone to oxidation (to sulfoxide or sulfone), potentially altering pharmacological potency during storage or incubation.

  • Fluorescence Quenching: Sulfur-containing aromatics can act as collisional quenchers in fluorescence-based assays, necessitating rigorous interference testing.

This guide compares the "Gold Standard" Radioligand Binding Assay against the modern, high-throughput TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay, providing a validated workflow for the latter.

Comparative Analysis of Assay Methodologies

We evaluate three primary methodologies for characterizing this scaffold. The objective is to validate a high-throughput alternative (TR-FRET) that matches the precision of the radioligand benchmark.

FeatureMethod A: Radioligand Binding (SPA) Method B: TR-FRET (HTRF) Method C: Calcium Flux (FLIPR)
Readout Type Equilibrium Binding (

)
Equilibrium Binding (

)
Functional Response (

)
Mechanism Competition with [³H]-KetanserinCompetition with Fluorescent LigandGq-mediated Ca²⁺ release
Sensitivity High (Femtomolar detection)High (Ratiometric signal reduces noise)Moderate (Cell-dependent)
Interference Risk Low (Unaffected by optical properties)Moderate (Thioether quenching risk)High (Agonist bias/Cell health)
Throughput Low to MediumUltra-High High
Scaffold Suitability Best for Accuracy. Unaffected by sulfur oxidation artifacts in readout.Best for Screening. Ratiometric emission corrects for potential quenching by the scaffold.Lowest. 2-methoxy-phenylsulfanyl derivatives can exhibit "functional selectivity," complicating pure affinity measurement.

Recommendation: Validate TR-FRET for routine screening, using Radioligand Binding as the reference method for confirming "hit" affinity and characterizing lead compounds.

Scientific Visualization: Signaling & Workflow

Diagram 1: 5-HT2A Gq-Coupled Signaling Pathway

Context: The biological mechanism interrogated by Functional Assays (Method C).

G Ligand 2-(2-Methoxy-phenylsulfanyl)- ethylamine Derivative Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC Phospholipase C (PLC-β) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca²⁺ Release (Fluorescent Signal) ER->Ca Flux

Caption: 5-HT2A activation cascade leading to Calcium release, the basis for functional validation.

Diagram 2: Validation Workflow (ICH Q2 Aligned)

Context: The step-by-step logic for validating the TR-FRET assay against the scaffold.

Validation cluster_0 Pre-Validation (Scaffold Specific) cluster_1 ICH Q2(R1) Validation Start Assay Development Stab Thioether Stability (Oxidation Check) Start->Stab Inter Optical Interference (Quenching Check) Stab->Inter Lin Linearity & Range (Z' Factor > 0.5) Inter->Lin If Pass Acc Accuracy (vs Radioligand) Lin->Acc Prec Precision (Intra/Inter-day) Acc->Prec Release SOP Release Prec->Release

Caption: Validation lifecycle emphasizing pre-validation stability checks for thioether compounds.

Detailed Validation Protocol: TR-FRET Competition Assay

This protocol validates the affinity of this compound derivatives for the 5-HT2A receptor using a Tag-lite® (HTRF) system.

A. Reagents & Setup
  • Receptor: HEK293 cells stably expressing SNAP-tagged human 5-HT2A receptor.

  • Tracer: Fluorescently labeled antagonist (e.g., Ketanserin-red).

  • Test Compounds: this compound analogs (dissolved in 100% DMSO, fresh).

  • Buffer: 1x LAB (Labeling Assay Buffer) to minimize oxidation. Crucial: Add 1 mM DTT or TCEP to buffer to prevent thioether oxidation during incubation.

B. Experimental Steps
  • Dispensing: Add 10 µL of labeled cells (frozen stock, thawed) to a 384-well low-volume white plate.

  • Compound Addition: Add 5 µL of Test Compound (11-point dilution series).

  • Tracer Addition: Add 5 µL of Fluorescent Tracer (at

    
     concentration).
    
  • Incubation: Incubate for 2 hours at Room Temperature (RT) in the dark.

  • Detection: Read on an HTRF-compatible reader (e.g., PHERAstar).

    • Donor Channel: 620 nm (Terbium cryptate).

    • Acceptor Channel: 665 nm (Red fluorophore).

  • Calculation: Calculate HTRF Ratio =

    
    .
    
C. Validation Metrics (Acceptance Criteria)
ParameterExperimental DefinitionAcceptance Criteria
Z' Factor $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Signal-to-Background Ratio of Total Binding / Non-Specific Binding> 5.0
Interference (Scaffold Specific) Compare Donor Emission (620nm) of Buffer vs. High Conc. Compound (10µM)< 10% deviation (Ensures no quenching)
Accuracy Correlation with Radioligand

values

Intra-Assay Precision CV% of replicates (n=4)< 10%

Critical Troubleshooting: The "Thioether" Factor

The this compound scaffold presents a unique "false negative" risk due to oxidation.

The Issue: The sulfur atom can oxidize to a sulfoxide (


) or sulfone (

) upon prolonged exposure to air or DMSO stocks stored improperly. These oxidized metabolites often lose affinity for 5-HT receptors.

Validation Check:

  • Forced Degradation: Expose the lead compound to 0.1%

    
     for 1 hour. Run the assay.
    
  • Result Interpretation: If the oxidized sample shows significantly lower affinity (higher

    
    ), your assay is specific. If affinity remains unchanged, the sulfur position may not be critical for binding, or the compound is resistant to oxidation.
    
  • Storage Rule: Store all 10 mM DMSO stocks of this scaffold under nitrogen gas at -20°C.

References

  • International Conference on Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). FDA Guidance.[1] Link

  • Knight, A., et al. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors.[3] Naunyn-Schmiedeberg's Archives of Pharmacology. Link

  • Ma, H., et al. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction.[4] PLOS ONE. Link

  • Celtarys Research. (2024). Radioligands vs. Fluorescent Ligands: Binding Assays Comparison.Link

  • Chen, G., et al. (2010). A Homogeneous G Protein-Coupled Receptor Ligand Binding Assay Based on Time-Resolved Fluorescence Resonance Energy Transfer. Journal of Biomolecular Screening. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.